molecular formula C18H18O B6346658 (2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354941-84-6

(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B6346658
CAS RN: 1354941-84-6
M. Wt: 250.3 g/mol
InChI Key: FPDMWSUGABRRFF-OUKQBFOZSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one, is a compound belonging to the family of substituted propenones. It is an organic compound with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It has a molar refractivity of 42.1 cm3·mol-1 and a vapor pressure of 0.0017 mmHg at 25°C. This compound is of great interest to scientists due to its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Comprehensive Analysis of MFCD21335213 Applications

Flavoring Agent in Food Industry: The compound (2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, known as MFCD21335213, is listed in the index of individual flavorings . It is used to enhance or modify the flavor profile of various food products. The specific notes it imparts can be crucial in the development of new food items that aim to meet consumer preferences for complex tastes.

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-8-10-16(11-9-15)12-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMWSUGABRRFF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one

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